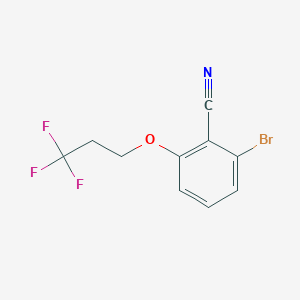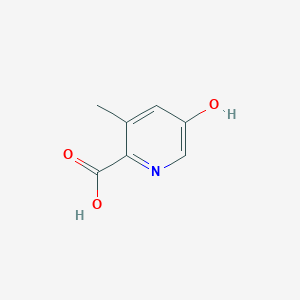
5-Hydroxy-3-methylpicolinic acid
Vue d'ensemble
Description
5-Hydroxy-3-methylpicolinic acid is a chemical compound with the molecular formula C7H7NO3 . It’s a derivative of picolinic acid, which is a pyridine carboxylic acid .
Molecular Structure Analysis
The molecular structure of 5-Hydroxy-3-methylpicolinic acid consists of a pyridine ring with a hydroxy group at the 5th position and a methyl group at the 3rd position . The molecular weight of this compound is 153.14 g/mol .Applications De Recherche Scientifique
Synthesis and Compound Formation
- Synthesis of Related Substances : 4-((1H-benzo[d]imidazol-2-yl)oxy)-3-methylpicolinic acid, a related substance of Rabeprazole sodium, is synthesized from 3-methylpicolinonitrile. This synthesis involves a five-step process and is essential for establishing quality standards for Rabeprazole sodium (Xiao-Shu He et al., 2020).
- Speciation in Serum Samples : Vanadium complexes with potential applications in diabetes therapy were studied in serum samples. The speciation of these complexes, including those with picolinic acid and 6-methylpicolinic acid, was examined through EPR spectroscopy. The study provides insights into the distribution of these complexes in serum, crucial for understanding their therapeutic potential (D. Sanna et al., 2017).
Biochemical Applications
- Inhibitory Activities Against Human Enzymes : Carbamates of phenols derived from 5-hydroxy-3-methyl-3H-benzofuran-2-one exhibited significant inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This discovery is crucial for understanding the compound's potential in addressing diseases related to these enzymes (Weiming Luo et al., 2005).
Molecular Mechanisms and Transformations
- Microbial Catabolism and Transformation : 5-hydroxypicolinic acid is microbially degraded, and its catabolism is crucial in understanding the molecular mechanisms of pyridine derivative degradation. HpaM, identified as a novel monocomponent FAD-dependent monooxygenase, plays a vital role in the decarboxylative hydroxylation of 5-hydroxypicolinic acid, offering insights into the microbial transformation of pyridine derivatives (J. Qiu et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
5-hydroxy-3-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-5(9)3-8-6(4)7(10)11/h2-3,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHYVMQVJJLZFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-3-methylpicolinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




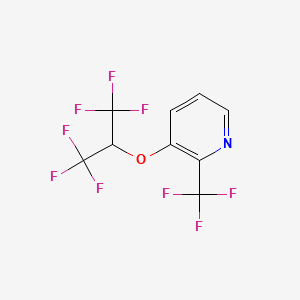
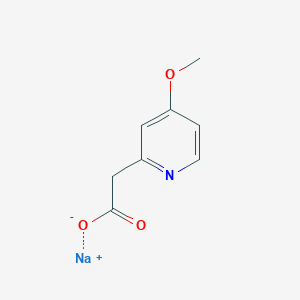

![2-Methyl-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride](/img/structure/B1445878.png)
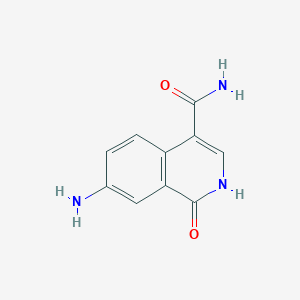
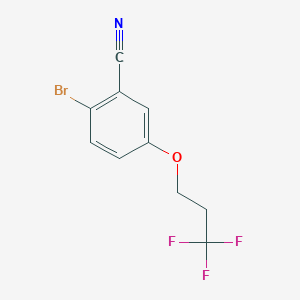


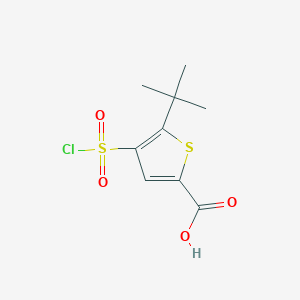
![4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide](/img/structure/B1445890.png)
